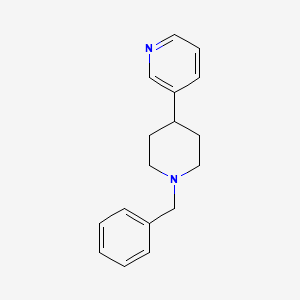

3-(1-Benzylpiperidin-4-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-Benzylpiperidin-4-yl)pyridine is a synthetic derivative of piperidine, a heterocyclic organic compound. It is known for its stimulant properties and is structurally similar to methylphenidate (Ritalin). This compound has attracted significant attention in scientific research due to its potential medicinal and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-4-yl)pyridine typically involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to complete the synthesis . The reaction conditions often include the use of palladium catalysts and hydrogen gas under controlled temperature and pressure.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems ensures efficient and high-yield production. The process is optimized to minimize waste and reduce production costs.

化学反応の分析

Types of Reactions

3-(1-Benzylpiperidin-4-yl)pyridine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction typically produces fully hydrogenated piperidine derivatives.

科学的研究の応用

3-(1-Benzylpiperidin-4-yl)pyridine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its effects on the central nervous system and its potential as a stimulant.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of 3-(1-Benzylpiperidin-4-yl)pyridine involves its interaction with the central nervous system. It is believed to act as a dopamine reuptake inhibitor, increasing the levels of dopamine in the brain. This action is similar to that of methylphenidate, which is used to treat attention deficit hyperactivity disorder (ADHD). The compound’s molecular targets include dopamine transporters and other neurotransmitter systems .

類似化合物との比較

Similar Compounds

Methylphenidate: Structurally similar and also acts as a dopamine reuptake inhibitor.

4-Benzylpiperidine: Shares the piperidine core structure and has similar stimulant properties.

3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine: Another derivative with potential medicinal applications.

Uniqueness

3-(1-Benzylpiperidin-4-yl)pyridine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to act as a dopamine reuptake inhibitor makes it a valuable compound for research into neurological disorders and potential therapeutic applications.

生物活性

3-(1-Benzylpiperidin-4-yl)pyridine, a compound notable for its structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development, particularly in the context of neurological disorders.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a 1-benzylpiperidine moiety. Its molecular formula is C16H20N2 with a molecular weight of approximately 252.36 g/mol. The unique combination of the piperidine and pyridine structures enhances its biological activity, making it a promising candidate for various therapeutic applications.

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This suggests potential applications in treating conditions such as depression and anxiety disorders. Additionally, the compound has been implicated in the inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in Alzheimer's disease therapy .

Table 1: Potential Biological Activities

| Activity Type | Description |

|---|---|

| Neuropharmacology | Acts on neurotransmitter systems; potential antidepressant and anxiolytic effects. |

| Cholinesterase Inhibition | Inhibits AChE, suggesting potential use in Alzheimer's disease treatment. |

| CNS Agent | Exhibits properties that may affect central nervous system pathways. |

Case Studies

- Inhibition of AChE : A study demonstrated that derivatives of this compound showed significant inhibition of AChE, with some compounds exhibiting IC50 values in the submicromolar range. This positions them as potential candidates for further development as anti-Alzheimer's agents .

- Antinociceptive Effects : Another study highlighted the compound's role in neuropathic pain models, where it demonstrated robust antiallodynic effects through σ1 receptor antagonism. This indicates its potential utility in pain management therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the reaction of piperidine derivatives with pyridine precursors under specific conditions. This compound serves as an important intermediate for synthesizing various pharmaceutical agents targeting neuropharmacological pathways.

Table 2: Synthetic Pathways and Derivatives

| Derivative Name | Synthesis Method | Biological Activity |

|---|---|---|

| 4-Benzoylpiperidine Derivatives | Bioisosteric replacement with pyridine ring | GlyT1 inhibitors |

| Pyridazino [4,5-b]indol-4-ones | Synthesis involving this compound | DYRK1A inhibitors |

特性

IUPAC Name |

3-(1-benzylpiperidin-4-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-2-5-15(6-3-1)14-19-11-8-16(9-12-19)17-7-4-10-18-13-17/h1-7,10,13,16H,8-9,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVNTEMCQVEZMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CN=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。